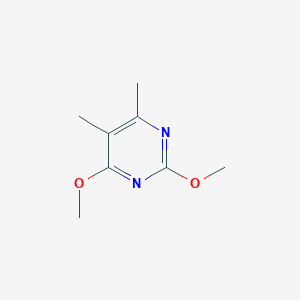

2,4-Dimethoxy-5,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-6(2)9-8(12-4)10-7(5)11-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPMMDQPZLYGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464013 | |

| Record name | 2,4-Dimethoxy-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120129-83-1 | |

| Record name | 2,4-Dimethoxy-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethoxy 5,6 Dimethylpyrimidine

Lithiation-Based Synthetic Routes

Lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of pyrimidine (B1678525) chemistry, the use of strong bases like lithium amides can facilitate the deprotonation of a methyl group, creating a nucleophilic center that can react with various electrophiles.

The treatment of pyrimidine derivatives with lithium diisopropylamide (LDA) is a common method for generating lithiated intermediates. For 2,4-dimethoxy-5,6-dimethylpyrimidine, the C-6 methyl group is the most likely site of deprotonation due to the electronic effects of the pyrimidine ring. The resulting organolithium species is a potent nucleophile. The stability and reactivity of this intermediate are crucial for the success of subsequent reactions. In related systems, such as protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidines, the use of additives like bis(2-dimethylaminoethyl) ether has been shown to increase the yield and stability of the lithiated intermediate. researchgate.net

The general procedure involves dissolving the pyrimidine substrate in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and cooling the mixture to a low temperature, typically -78°C. A solution of LDA is then added dropwise to effect the lithiation. The resulting dark-colored solution of the organolithium intermediate is then ready for quenching with an appropriate electrophile.

The organolithium intermediate generated from this compound can readily undergo nucleophilic addition to a variety of carbonyl compounds, including aldehydes and ketones. This reaction forms a new carbon-carbon bond, leading to the formation of a secondary or tertiary alcohol, respectively.

While specific data for the reaction of lithiated this compound with a wide range of carbonyl compounds is not extensively documented in publicly available literature, studies on analogous systems provide valuable insights. For instance, the lithiation of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by reaction with various aldehydes and ketones has been reported with yields ranging from 46% to 93%. researchgate.net The success of these reactions is dependent on the nature of the carbonyl compound, with aldehydes and certain ketones like cyclohexanone (B45756) derivatives and 2,2,2-trifluoroacetophenone (B138007) showing excellent reactivity. researchgate.net

Table 1: Illustrative Yields of Lithiation-Addition Reactions on a Related Pyrrolopyrimidine System researchgate.net

| Electrophile (Aldehyde/Ketone) | Product Yield (%) |

| Benzaldehyde | 93 |

| p-Anisaldehyde | 83 |

| o-Fluorobenzaldehyde | 78 |

| 2-Thiophenecarboxaldehyde | 70 |

| 2-Pyridinecarboxaldehyde | 75 |

| Cyclohexanecarboxaldehyde | 75 |

| p-Methoxyacetophenone | 46 |

| 2,2,2-Trifluoroacetophenone | 73 |

| Cyclohexanone | 91 |

This data is for a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and is presented for illustrative purposes.

The organolithium intermediate of this compound is a versatile precursor for a range of functionalizations beyond simple carbonyl additions. These intermediates can participate in nucleophilic addition to other electrophiles such as esters, nitriles, and imines. Furthermore, they can be involved in substitution reactions, for example, with alkyl halides, to introduce simple alkyl chains.

The synthetic utility of such intermediates is highlighted in the preparation of various C-6 substituted pyrimidines. The choice of electrophile dictates the nature of the side chain introduced. For instance, reaction with an ester would lead to a ketone after workup, while reaction with a nitrile would yield a ketone upon hydrolysis. These reactions significantly expand the diversity of accessible derivatives from the common lithiated pyrimidine precursor.

Strategies for Introducing Acyclic Side Chains at the C-6 Position

The introduction of acyclic side chains at the C-6 position of the pyrimidine ring is of significant interest for modifying the properties of the molecule. Lithiation-based methodologies are central to these strategies.

The reaction of the lithiated derivative of this compound with 1,3-bis-(benzyloxy)-2-propanone represents a strategic approach to introduce a protected dihydroxypropyl side chain. This ketone, with its two benzyloxy groups, would lead to a tertiary alcohol bearing a side chain that, upon deprotection (e.g., through hydrogenolysis of the benzyl (B1604629) ethers), would yield a diol.

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. The reaction of the organolithium intermediate of this compound with fluorinated ketones and esters is a direct method for synthesizing fluorinated derivatives.

Research on the synthesis of novel C-6 fluorinated acyclic side chain pyrimidine derivatives has demonstrated the feasibility of this approach. The lithiation of pyrimidine derivatives followed by nucleophilic addition or substitution with various fluorinated electrophiles has been successfully employed. scispace.com For example, the reaction of a lithiated pyrrolopyrimidine with 2,2,2-trifluoroacetophenone resulted in a 73% yield of the corresponding fluorinated alcohol. researchgate.net This demonstrates the utility of this method for creating C-6 functionalized pyrimidines with fluorinated side chains. The reactivity with fluorinated esters would similarly be expected to proceed, providing access to fluorinated ketone derivatives after the initial addition and subsequent elimination/hydrolysis.

Radical Substitution Reactions

While electrophilic and nucleophilic substitutions are common in pyrimidine chemistry, reactions involving radical intermediates are less frequently employed as a primary synthetic strategy but have been observed. wikipedia.orgnih.gov The pyrimidine ring's resonance stabilization can be disrupted, leading to addition and ring-cleavage reactions. wikipedia.org Free radical attacks on the pyrimidine core have been noted, particularly in photochemical reactions of substituted pyrimidines and through X-irradiation of pyrimidine salts. wikipedia.orgcapes.gov.br

Research into DNA damage has also shed light on the reactivity of pyrimidine radicals. Studies have shown that pyrimidine-type radicals can undergo addition reactions with adjacent nucleosides, a process central to the formation of certain DNA intrastrand cross-links. nih.gov These reactions typically involve three steps: formation of a reactive pyrimidine radical, addition of this radical to a neighboring purine, and subsequent formation of the final stable cross-link. nih.gov

However, specific synthetic applications of radical substitution reactions for the preparation of this compound are not extensively documented in scientific literature. The existing studies focus more on the mechanistic understanding of radical-induced damage and general reactivity rather than providing established synthetic protocols for this specific compound. wikipedia.orgnih.govnih.gov

Considerations for Reaction Conditions and Yield Optimization

Key parameters that are typically optimized include temperature, reaction time, pH, and the molar ratios of reactants and catalysts. For instance, in the synthesis of ADM from malononitrile (B47326), a multi-step process is often employed, and each step requires careful optimization.

In one route, the synthesis of the intermediate 1,3-dimethylpropandiamidine dihydrochloride (B599025) was optimized by exploring the effects of temperature, reactant ratios, and holding time. The optimal conditions were found to be a reaction temperature of 10°C with a specific methanol-to-malononitrile ratio and a holding time of 2 hours. proquest.com

For the subsequent step to form 3-amino-3-methoxy-N-nitrile-2-propamidine, parameters such as temperature, the ratio of cyanamide (B42294) to malononitrile, and reaction time were adjusted. The highest yield was achieved at a temperature of 0°C with a reaction time of 5 hours. proquest.com The final thermal cyclization step to yield ADM was optimized for time, with 7 hours being ideal. proquest.com

Table 1: Example of Reaction Condition Optimization for the Synthesis of 2-Amino-4,6-dimethoxypyrimidine (B117758) (ADM)

| Step | Parameter | Tested Range | Optimal Condition | Reference |

|---|---|---|---|---|

| 1. Dihydrochloride Synthesis | Temperature | 5-15°C | 10°C | proquest.com |

| Holding Time | 1-3 h | 2 h | proquest.com | |

| 2. Propamidine Synthesis | Temperature | 0-45°C | 0°C | proquest.com |

| Reaction Time | 4-6 h | 5 h | proquest.com | |

| 3. ADM Cyclization | Reaction Time | 5-9 h | 7 h | proquest.com |

In an alternative "green" synthesis of ADM, 2-amino-4,6-dihydroxypyrimidine (B16511) is methylated using dimethyl carbonate. The optimization of this reaction involved screening various catalysts and adjusting the molar ratios of reactants. The use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) with potassium carbonate as a base was found to be effective. researchgate.net The best results were obtained at 150°C with a reaction time of 10 hours. researchgate.net

Table 2: Optimization of Methylation Reaction for ADM Synthesis

| Catalyst | Base | Temperature | Time | Reactant Molar Ratio (ADH:DMC) | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydrotalcite | - | 140°C | 8 h | 1:10 | 61% | google.com |

| NaOH | - | 140°C | 8 h | 1:4 | 16.8% | google.com |

| K₂CO₃ | - | 140°C | 8 h | 1:4 | 28.6% | google.com |

| TBAB | K₂CO₃ | 150°C | 10 h | 1:5 | 40.5% (Selectivity) | researchgate.net |

These examples highlight the importance of systematic, single-factor experiments to determine the optimal conditions for temperature, time, and reactant/catalyst concentrations to maximize the yield and purity of dimethoxypyrimidine derivatives. proquest.comgoogle.comresearchgate.net

Alternative Synthetic Pathways to Related Dimethoxypyrimidines

The synthesis of substituted dimethoxypyrimidines often relies on the preparation of key intermediates, such as chloro- and amino-substituted pyrimidines. These compounds serve as versatile building blocks for introducing further functional groups.

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine (B81016) Derivatives

A common and cost-effective starting material for the synthesis of 2-chloro-4,6-dimethoxypyrimidine is malononitrile. google.comgoogle.com One synthetic route involves a three-step process: a salifying reaction, a cyanamide reaction, and a condensation reaction. google.com An improved method avoids the use of anhydrous hydrogen chloride gas, which can be difficult to handle and requires complex equipment for preparation and drying. google.com Instead, acetyl chloride is added dropwise to a system of malononitrile and methanol (B129727) to directly obtain the intermediate 1,3-dimethyl malonamidine dihydrochloride. google.com

This intermediate then reacts with an alkali like sodium bicarbonate and cyanamide to form 3-amino-3-methoxy-N-nitrile-2-propionamidine. The final step involves reacting this compound with hydrogen chloride to yield 2-chloro-4,6-dimethoxypyrimidine. google.com This method offers stable product quality and high yield. google.com

The reaction conditions for this process are carefully controlled. For example, the addition of acetyl chloride is typically performed at a low temperature, between 0-15°C, followed by a heat preservation period to ensure the reaction goes to completion. google.com

Table 3: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine via Malononitrile Route

| Step | Reactants | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | Malononitrile, Methanol | Acetyl Chloride | 0-15°C, Nitrogen protection | 1,3-Dimethyl malonamidine dihydrochloride | google.com |

| 2 | 1,3-Dimethyl malonamidine dihydrochloride | Sodium Bicarbonate, Cyanamide | - | 3-Amino-3-methoxy-N-nitrile-2-propionamidine | google.com |

| 3 | 3-Amino-3-methoxy-N-nitrile-2-propionamidine | Hydrogen Chloride | - | 2-Chloro-4,6-dimethoxypyrimidine | google.com |

Another patented method describes using a composite solvent system for the initial salt-forming reaction and a catalyst for the final condensation step to achieve high yields. google.com

Preparation of 2-Amino-4,6-dimethoxypyrimidine

2-Amino-4,6-dimethoxypyrimidine (ADM) is a crucial intermediate, and several synthetic routes have been developed for its production.

A traditional, well-established method begins with the cyclization reaction of guanidine (B92328) nitrate (B79036) and diethyl malonate in the presence of a base like sodium methoxide (B1231860) to produce 2-amino-4,6-dihydroxypyrimidine. proquest.comgoogle.com This intermediate is then subjected to a chlorination reaction, typically using phosphorus oxychloride, to form 2-amino-4,6-dichloropyrimidine. Finally, a methoxylation reaction with sodium methoxide yields the desired ADM. proquest.com However, this pathway involves the use of hazardous reagents like phosphorus oxychloride and can generate significant waste. proquest.com

More recent and "greener" approaches have been developed to circumvent these issues. One such route starts with malononitrile, which reacts with methanol and hydrogen chloride (or, more safely, acetyl chloride) to form 1,3-dimethylpropandiamidine dihydrochloride. cabidigitallibrary.orgproquest.com This intermediate then reacts with cyanamide, followed by thermal cyclization, to produce ADM. cabidigitallibrary.org This pathway avoids harsh chlorinating agents and reduces the generation of waste. cabidigitallibrary.org A total yield of 82.8% with a purity of 99.6% has been reported for this route after optimization. proquest.com

Another environmentally conscious method involves the direct methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent, which is less toxic than traditional agents like dimethyl sulfate. google.comresearchgate.net This reaction is often performed in an autoclave at elevated temperatures (e.g., 140°C) and can be catalyzed by bases like potassium carbonate or hydrotalcite, with yields varying based on the catalyst and reaction conditions. google.com

Chemical Reactivity and Derivatization Strategies of 2,4 Dimethoxy 5,6 Dimethylpyrimidine

Functional Group Transformations of the Pyrimidine (B1678525) Core

The pyrimidine core of 2,4-dimethoxy-5,6-dimethylpyrimidine is susceptible to various transformations that allow for the introduction of diverse functionalities. The methoxy (B1213986) groups, in particular, are key handles for modifying the electronic properties and biological activity of the molecule.

The hydrolysis of the methoxy groups in 2,4-dimethoxypyrimidine (B108405) derivatives is a fundamental transformation that leads to the formation of the corresponding pyrimidin-2,4-dione (uracil) derivatives. This reaction is typically achieved under acidic conditions. For instance, the deprotection of dimethoxy groups in a related pyrimidine derivative was accomplished using trimethylsilyl (B98337) iodide to yield the pyrimidin-2,4-dione. researchgate.net This conversion is significant as the resulting uracil (B121893) scaffold is a key component in many biologically active molecules.

| Reactant | Reagents | Product | Reference |

| 6-(1,3-dibenzyloxy-2-hydroxyisobutyl)-2,4-dimethoxy-5-methylpyrimidine | Trimethylsilyl iodide | 6-(1,3-dibenzyloxy-2-hydroxyisobutyl)-5-methylpyrimidin-2,4-dione | researchgate.net |

This table presents a representative hydrolysis reaction on a similar pyrimidine scaffold.

Demethoxylation reactions offer a pathway to further functionalize the pyrimidine ring by removing one or both methoxy groups. While specific examples for this compound are not prevalent in the provided search results, related chemistries on other pyrimidine systems suggest that selective demethoxylation can be a viable strategy. For instance, in some cases, treatment with acid can lead to complete O-demethylation, while basic conditions may result in partial O-demethylation. researchgate.net

Side-Chain Modifications and Elaborations

The methyl groups at positions 5 and 6 of the pyrimidine ring, or more complex side chains introduced at these positions, can undergo a variety of modifications to generate novel derivatives.

The Barton-McCombie deoxygenation is a powerful radical-based reaction for the removal of a hydroxyl group from a side chain, replacing it with a hydrogen atom. nrochemistry.comwikipedia.org This two-step process involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate, followed by treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, like tributyltin hydride (Bu3SnH). nrochemistry.comwikipedia.orgalfa-chemistry.com This reaction is particularly useful for deoxygenating secondary and tertiary alcohols. alfa-chemistry.com While the primary disadvantage is the toxicity of tin reagents, alternative hydrogen sources have been developed. wikipedia.org In a relevant example, a pyrimidine derivative with a di(benzyloxy)isobutyl side-chain at C-6 underwent Barton-McCombie deoxygenation. researchgate.net

Table of Barton-McCombie Deoxygenation Reaction Parameters

| Substrate | Reagents | Product | Key Features | Reference |

| Alcohol | 1. NaH, CS2, MeI 2. Bu3SnH, AIBN | Deoxygenated Alkane | Radical chain reaction; forms a stable sulfur-tin bond. | wikipedia.org |

| 6-(1,3-dibenzyloxy-2-hydroxyisobutyl)-5-methylpyrimidine derivative | 1. Methyl oxalyl chloride 2. Tributyltin hydride, AIBN | 6-[di(benzyloxy)isobutyl]-5-methylpyrimidine derivative | Application of the deoxygenation on a complex pyrimidine side chain. | researchgate.net |

The formation of unsaturated side chains on the pyrimidine ring can be achieved through various synthetic strategies. While direct examples for this compound are not detailed in the provided search results, general methodologies for creating carbon-carbon double bonds, such as elimination reactions from appropriately functionalized side chains (e.g., alcohols or halides), are common in organic synthesis and can be applied to this system.

Intramolecular cyclization reactions involving side chains on the pyrimidine ring can lead to the formation of fused heterocyclic systems. These reactions are often driven by the formation of stable ring structures. The nature of the side chain and the reaction conditions dictate the outcome of the cyclization. For instance, the cyclization of alkylimidazole derivatives and the synthesis of pyrimidine annulated heterocycles from pyrimidine-2,4-diones with cyclopentenyl side chains demonstrate the potential for forming new ring systems. researchgate.netresearchgate.net The strategic placement of reactive functional groups on the side chain and the pyrimidine core can facilitate these transformations, leading to diverse and complex molecular architectures.

Synthesis of Conformationally Constrained Analogues

The structural rigidity of nucleoside analogues is a critical factor in their biological activity. The synthesis of conformationally constrained analogues from this compound has been a subject of significant research, leading to the development of novel compounds with fixed spatial arrangements.

A notable strategy in the development of antiviral agents is the synthesis of acyclic nucleoside analogues, where the sugar moiety is replaced by a flexible side chain. Research has demonstrated the preparation of C-6 pyrimidine acyclic nucleoside analogues from this compound. tandfonline.comtandfonline.com This is achieved through the treatment of lithiated this compound with various electrophiles to introduce an acyclic side chain at the C-6 position. tandfonline.comtandfonline.com

Key intermediates, such as 6-[3-benzyloxy-2-[(benzyloxy)methyl]-2-hydroxypropyl]-2,4-dimethoxy-5-methylpyrimidine, are formed and subsequently converted to the target C-6 pyrimidine acyclic derivatives through acidic hydrolysis and debenzylation. tandfonline.comtandfonline.com This approach allows for the synthesis of a variety of acyclic nucleoside mimetics with potential biological applications. tandfonline.com

Table 1: Synthesis of Acyclic Nucleoside Analogues from this compound

| Starting Material | Reagents | Key Intermediate | Final Product Type | Ref |

| This compound | 1. n-BuLi 2. 1,3-bis-(Benzyloxy)-2-propanone | 6-[3-Benzyloxy-2-[(benzyloxy)methyl]-2-hydroxypropyl]-2,4-dimethoxy-5-methylpyrimidine | C-6 Pyrimidine Acyclic Nucleoside | tandfonline.comtandfonline.com |

| This compound | 1. n-BuLi 2. Benzyl (B1604629) chloromethyl ether | 6-(2-Benzyloxyethyl)-2,4-dimethoxy-5-methylpyrimidine | C-6 Pyrimidine Acyclic Nucleoside | tandfonline.com |

| This compound | 1. n-BuLi 2. Oxirane | 2,4-Dimethoxy-6-(3-hydroxypropyl)-5-methylpyrimidine | C-6 Pyrimidine Acyclic Nucleoside | tandfonline.com |

To create more rigid structures, 6,3′-methanothymidine analogues, which are conformationally fixed by a 6,3′-methano-bridge, have been synthesized. This synthesis involves the condensation of a ribofuranos-3-ulose with a pyrimidinylmethyllithium derived from this compound. The subsequent steps include intramolecular glycosylation, 2′-deoxygenation, and final deprotection to yield the constrained thymidine (B127349) analogue. This method highlights the utility of this compound in creating complex, bridged nucleoside structures.

Reactions at Other Positions (e.g., C-5 Substitution)

While the C-6 position is a primary site for modification, the C-5 position of the pyrimidine ring also offers opportunities for derivatization, enabling the introduction of various functional groups to modulate the electronic and steric properties of the molecule.

The introduction of aryl groups, such as phenyl or furyl moieties, at the C-5 position of pyrimidines can be achieved through palladium-catalyzed cross-coupling reactions. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general principles of C-5 arylation of pyrimidine derivatives are well-established. rsc.orgmdpi.com

Methods such as the Suzuki-Miyaura coupling are commonly employed for this purpose. rsc.org This reaction typically involves the coupling of a halogenated pyrimidine (at the C-5 position) with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org The reactivity in such cross-coupling reactions can be influenced by the nature of the substituents on both the pyrimidine ring and the arylboronic acid. semanticscholar.org The development of efficient catalytic systems, including the use of specific phosphine (B1218219) ligands, has enabled the site-selective arylation of dihalopyrimidines, which could be applicable to appropriately substituted derivatives of this compound. ias.ac.inresearchgate.net

Table 2: General Conditions for Suzuki-Miyaura C-5 Arylation of Pyrimidines

| Pyrimidine Substrate (General) | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |

| 5-Bromopyrimidine derivative | Arylboronic acid | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes | K₂CO₃, K₃PO₄, etc. | Dioxane, Toluene, etc. | 5-Arylpyrimidine derivative | rsc.orgsemanticscholar.org |

| 5-Halogenated pyrimidine | Phenylboronic acid | Pd(OAc)₂ / Ligand | Base | Organic Solvent | 5-Phenylpyrimidine derivative | ias.ac.in |

| 5-Halogenated pyrimidine | Furylboronic acid | Pd catalyst | Base | Organic Solvent | 5-Furylpyrimidine derivative | rsc.org |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2,4-dimethoxy-5,6-dimethylpyrimidine. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecule's structure can be assembled.

2D NMR Experiments (gHSQC, gHMBC) for Assignment of Resonances

Two-dimensional (2D) NMR experiments such as Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) are instrumental in unambiguously assigning the proton and carbon signals.

The gHSQC experiment correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the proton signals for the methyl groups at the C5 and C6 positions to their corresponding carbon signals. Similarly, the methoxy (B1213986) proton signals can be linked to the methoxy carbon signals.

The gHMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for confirming the connectivity of the pyrimidine (B1678525) ring. For example, correlations would be expected between the C5-methyl protons and the C4, C5, and C6 carbons of the pyrimidine ring. Likewise, the C6-methyl protons would show correlations to the C5, C6, and potentially the C4 carbons. The methoxy protons would exhibit correlations to the C2 and C4 carbons, confirming their positions.

Conformational Studies based on NOESY Correlation Signals

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering insights into the molecule's three-dimensional structure and preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of methyl radicals from the methoxy and dimethyl groups, as well as the cleavage of the pyrimidine ring, providing further evidence for the proposed structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₉H₁₄N₂O₂), the expected exact mass would be calculated and compared to the experimentally observed mass. For example, a related compound, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, was confirmed with an HRMS m/z of 650.2184 [M]⁺ for its molecular formula C₃₈H₃₅ClN₂O₆. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

C-H stretching vibrations for the methyl and methoxy groups, typically appearing in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching vibrations from the pyrimidine ring, which are expected in the 1400-1600 cm⁻¹ region. For instance, in 6-chloro-2,4-dimethoxypyrimidine, ring stretching modes were observed at 1567 and 1580 cm⁻¹. ias.ac.in

C-O stretching vibrations from the methoxy groups, which would likely appear in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this analysis reveals the presence of chromophores and the nature of their π-electron systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. In pyrimidine derivatives, the principal electronic transitions observed are the n→π* (non-bonding to anti-bonding pi) and π→π* (pi to anti-bonding pi) transitions.

The pyrimidine ring itself is the primary chromophore. The n→π* transitions are typically of lower intensity and occur at longer wavelengths, arising from the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital of the ring. The π→π* transitions are generally more intense and occur at shorter wavelengths.

Substituents on the pyrimidine ring can cause a shift in the absorption maxima (λmax). The methoxy groups (-OCH3) at the 2 and 4 positions, being auxochromes with lone pairs of electrons, can participate in resonance with the pyrimidine ring. This participation generally leads to a bathochromic shift (red shift) of the π→π* transitions and a hypsochromic shift (blue shift) of the n→π* transitions. ias.ac.in The methyl groups at the 5 and 6 positions, acting as hyperconjugating substituents, typically induce a small bathochromic shift.

Table 1: Representative UV-Vis Absorption Data for a Related Pyrimidine

| Compound Name | Solvent/Phase | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Reference |

| 2,4-Dimethoxypyrimidine (B108405) | Not Specified | ~260 | Not Specified | π→π* | nist.gov |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. wikipedia.org For a synthesized organic molecule like this compound, this analysis is crucial for confirming its empirical formula and assessing its purity. The process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, N2) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is usually determined by difference.

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's identity and high purity. researchgate.net

The molecular formula for this compound is C8H12N2O2, with a molecular weight of 168.19 g/mol . nih.govnih.gov Based on this, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 57.12% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.19% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.66% |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.03% |

| Total | 168.196 | 100.00% |

X-ray Diffraction for Solid-State Structure Determination

For a pyrimidine derivative to be analyzed by this method, a high-quality single crystal is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions can be determined.

While the crystal structure of this compound has not been reported in the searched literature, studies on other substituted pyrimidines provide insight into the type of data that would be obtained. researchgate.netresearchgate.net For instance, many pyrimidine derivatives have been found to crystallize in common crystal systems such as monoclinic or orthorhombic, with specific space groups like P21/c or P212121. researchgate.netacs.org The analysis would yield precise unit cell dimensions (a, b, c) and angles (α, β, γ).

Table 3: Example of Crystallographic Data for a Substituted Pyrimidine Derivative

| Parameter | Example Value (for N,N′-dinitroso-N,N′-diphenylbiphenyl-4,4′-diamine) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a (Å) | Varies with compound |

| b (Å) | Varies with compound |

| c (Å) | Varies with compound |

| α (°) | 90 |

| β (°) | Varies with compound |

| γ (°) | 90 |

| Volume (ų) | Varies with compound |

| Z (Molecules/unit cell) | 2 |

This table provides representative data for a different molecule to illustrate the parameters obtained from an X-ray diffraction study. Data from reference acs.org.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine various molecular properties. nih.govresearchgate.net

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (the lowest energy state). This process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For similar heterocyclic compounds like 2-amino-4,6-dimethyl pyrimidine and various benzimidazole (B57391) derivatives, geometry optimization has been successfully performed using DFT methods. nih.govresearchgate.net The optimized structure corresponds to a minimum on the potential energy surface. While specific energy values for 2,4-Dimethoxy-5,6-dimethylpyrimidine are not detailed in the available literature, the process would yield precise geometric parameters. For instance, studies on related pyrimidines have shown excellent agreement between DFT-calculated geometries and experimental data from X-ray crystallography. nih.gov

Table 1: Illustrative Geometric Parameters from DFT Optimization for a Pyrimidine Analog

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) | Experimental Value |

| Bond Length | C2-N1 | 1.34 Å | 1.33 Å |

| Bond Length | C4-C5 | 1.42 Å | 1.41 Å |

| Bond Angle | N1-C2-N3 | 125.5° | 125.2° |

| Bond Angle | C4-C5-C6 | 118.0° | 117.8° |

| Note: This table is illustrative, based on data for analogous pyrimidine structures to demonstrate the type of results obtained from energy optimization studies. |

Atomic charge distribution analysis provides information about the electronic density around each atom in the molecule. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO), and Atoms in Molecules (AIM) are used to calculate these charges. researchgate.net NBO analysis is particularly useful as it describes the charge distribution in terms of localized bonds and lone pairs, which is more chemically intuitive.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is used to predict reactivity, particularly for electrophilic and nucleophilic attacks.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around heteroatoms like nitrogen and oxygen.

Blue Regions: Indicate areas of positive electrostatic "potential", which are electron-poor and susceptible to nucleophilic attack.

Green Regions: Represent areas with neutral potential.

In a study on a dichlorinated methylpyrimidine, MEP analysis identified the nitrogen atoms of the pyrimidine ring as the most negative potential sites, indicating them as likely centers for electrophilic interactions. researchgate.net For this compound, one would expect the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy (B1213986) groups to be regions of high electron density (red/yellow), while the hydrogen atoms of the methyl groups would be regions of positive potential (blue).

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and higher polarizability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Theoretical studies on pyrimidine derivatives consistently involve the calculation of these parameters to predict reactivity. irjweb.commdpi.com The energy gap helps to characterize the molecule's stability and its potential for electronic transitions. researchgate.net

Table 2: Key Quantum Chemical Descriptors from FMO Analysis

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | Reciprocal of hardness |

| This table outlines the primary parameters derived from HOMO and LUMO energies, which are standard in DFT analyses of chemical reactivity. researchgate.netirjweb.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug discovery. nih.govnih.gov

The process involves:

Data Set Selection: Compiling a set of structurally related molecules with known biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors (physicochemical, topological, electronic, etc.) for each molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a correlation between the descriptors and the activity. researchgate.net

Validation: Testing the predictive power of the model using internal and external validation techniques. nih.gov

While no specific QSAR studies focused solely on this compound were identified in the search results, this methodology is widely applied to pyrimidine derivatives to guide the synthesis of compounds with enhanced biological activities, such as anticancer or antimicrobial agents. nih.gov For example, a QSAR study on xanthone (B1684191) derivatives as anti-tuberculosis agents successfully created models with high correlation coefficients (R² > 0.7), demonstrating the utility of the approach. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug design for predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target.

Docking studies on various pyrimidine derivatives have been performed to explore their potential as inhibitors of specific enzymes. For instance, derivatives of 2,4-diaminopyrimidine (B92962) were docked into the p21-activated kinase 4 (PAK4) to understand their anticancer potential. nih.gov Similarly, aminodimethylpyrimidinol derivatives were docked into the Fibroblast Growth Factor Receptor 4 (FGFR4) to elucidate their inhibitory mechanism against hepatocellular carcinoma. nih.gov These studies typically report a docking score (an estimation of binding free energy) and detail the key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the protein's binding pocket. nih.govtubitak.gov.tr

A hypothetical docking study of this compound would involve placing it into the active site of a target protein and calculating its binding energy. The results would highlight which amino acids it interacts with, providing a rationale for its potential biological activity and a basis for further structural optimization.

Predicting Spectroscopic Parameters

DFT calculations are also highly effective for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net

Vibrational Spectroscopy: The vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be calculated. These theoretical spectra often show good agreement with experimental ones, aiding in the assignment of vibrational modes to specific bonds or functional groups. nih.govresearchgate.net

NMR Spectroscopy: DFT can be used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Comparing the calculated chemical shifts with experimental values is a standard method for structural verification of novel compounds. researchgate.net

For example, a study on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine used DFT to calculate its ¹H and ¹³C NMR chemical shifts, which were then compared to the experimental values, confirming the proposed structure. researchgate.net A similar approach for this compound would provide a theoretical benchmark for its spectroscopic characterization.

Biological Activities and Pharmacological Applications of 2,4 Dimethoxy 5,6 Dimethylpyrimidine Derivatives

Anticancer and Cytostatic Activities

The quest for novel and effective anticancer agents has led to extensive research into pyrimidine (B1678525) derivatives. Their structural similarity to the nucleobases of DNA and RNA makes them prime candidates for interfering with the cellular processes of cancer cells.

Structure-Activity Relationships (SAR) Related to C-5 and C-6 Substituents

The substituents at the C-5 and C-6 positions of the pyrimidine ring play a crucial role in determining the anticancer activity of the molecule. For 2,4-diamino-5-(1-adamantyl)pyrimidine derivatives, the nature of the alkyl group at C-6 (methyl vs. ethyl) was found to influence their antitumor activity and toxicity profile. mdpi.com

In a study on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, the presence of the 5-methyl group was a key feature for its potent inhibitory activity against mammalian dihydrofolate reductase, contributing to its significant antitumor activity. nih.gov This highlights the importance of small alkyl substituents at the C-5 position.

The nature of the substituent at C-6 is also critical. The synthesis of C-6 pyrimidine acyclic nucleoside analogs from 2,4-dimethoxy-5,6-dimethylpyrimidine, where an acyclic moiety is attached to the C-6 position, did not yield compounds with cytotoxic activity. tandfonline.com This suggests that for this particular scaffold, the introduction of these specific acyclic side chains at C-6 does not lead to anticancer properties.

Inhibition of Kinase Mechanisms

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them attractive targets for anticancer drug development. nih.gov Pyrimidine-based scaffolds are known to be effective kinase inhibitors. nih.gov For example, pyrazolo[3,4-d]pyrimidines act as ATP-mimetic inhibitors of various kinases. rsc.org

While specific studies on this compound as a kinase inhibitor are limited, derivatives of 2,4-diaminopyrimidine (B92962) have been identified as potent inhibitors of p21-activated kinase 4 (PAK4), a target implicated in cancer. sysrevpharm.org Furthermore, 2,4-diaminopyrimidine scaffolds are common in Aurora kinase and Polo-like kinase inhibitors. nih.gov The 2,4-dimethoxyphenyl substituent has been noted in 4,6-disubstituted pyrimidine-based inhibitors of microtubule affinity-regulating kinase 4 (MARK4). dntb.gov.ua These examples underscore the potential of the substituted pyrimidine core, including the 2,4-dimethoxy pattern, in the design of kinase inhibitors for cancer therapy.

Antiviral Activities

The pyrimidine core is also a well-established pharmacophore in the development of antiviral agents, particularly nucleoside analogs that can interfere with viral replication.

Evaluation against Herpes Viruses and Human Immunodeficiency Virus

Research into the antiviral potential of this compound derivatives has yielded specific results. A study focused on the synthesis of C-6 pyrimidine acyclic nucleoside analogs derived from this compound found that these compounds were inactive against herpes viruses and human immunodeficiency virus (HIV). tandfonline.com

In contrast, other classes of pyrimidine derivatives have shown significant antiviral activity. For instance, certain 5-substituted 2'-deoxy-4'-thiopyrimidine nucleosides are highly active against herpes simplex virus type-1 (HSV-1). nih.gov Similarly, some 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside analogs have demonstrated potent anti-herpes simplex virus (HSV) activity. nih.gov

Regarding anti-HIV activity, a series of 2,6-diamino-5-arylazo-4-chloropyrimidine analogues were evaluated, with some showing activity against HIV-1 and HIV-2 in MT-4 cells. researchgate.net However, a different study on a series of pyrimidine analogues, including 6-amino-4-methoxy-N,N-dimethyl-6-arylpyrimidines, found no inhibition of HIV-1 and HIV-2 replication. researchgate.net

Antiviral Activity of Various Pyrimidine Derivatives

| Compound Class | Virus | Activity | Reference |

|---|---|---|---|

| C-6 Acyclic Nucleosides of this compound | Herpes viruses, HIV | Inactive | tandfonline.com |

| 5-substituted 2'-deoxy-4'-thiopyrimidine nucleosides | HSV-1 | Highly active | nih.gov |

| 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside analogs | HSV | Potent activity | nih.gov |

| 2,6-diamino-5-arylazo-4-chloropyrimidine analogues | HIV-1, HIV-2 | Active | researchgate.net |

| 6-amino-4-methoxy-N,N-dimethyl-6-arylpyrimidines | HIV-1, HIV-2 | Inactive | researchgate.net |

Development of Antiviral Agents and Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy, acting by mimicking natural nucleosides and thereby disrupting viral replication. researchgate.netbiorxiv.org The synthesis of C-6 pyrimidine acyclic nucleoside analogs from this compound represents an effort to explore novel structural motifs for antiviral drug discovery. tandfonline.com Although the specific compounds synthesized in that study were inactive, the approach of modifying the pyrimidine core at different positions remains a valid strategy.

The development of antiviral agents often involves creating libraries of related compounds to understand structure-activity relationships. For example, the antiviral activity of 5-substituted deoxyuridines against herpes simplex virus type 1 is influenced by the nature of the substituent at the C-5 position. nih.gov The continuous development of new nucleoside analogues is crucial for combating emerging viruses and overcoming drug resistance. biorxiv.org

Antimicrobial and Antifungal Properties

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. ekb.eg Numerous studies have demonstrated that modifying the pyrimidine ring with various functional groups can lead to compounds with significant activity against a range of microbial pathogens. nih.govnih.gov For instance, newly synthesized pyrimidine and pyrimidopyrimidine analogs have shown strong antimicrobial effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as fungal species like Candida albicans and Aspergillus flavus. nih.gov

Research into dihydropyrimidines, which are structurally related to pyrimidines, has also revealed promising antibacterial activity. Certain synthesized dihydropyrimidine (B8664642) compounds exhibited high inhibitory effects against Acinetobacter baumannii and Staphylococcus aureus. nih.gov Similarly, studies on pyrimidine thiol derivatives have identified compounds with moderate resistance against Escherichia coli and Candida albicans. ekb.eg While broad antimicrobial activity is a known characteristic of the pyrimidine class, specific data on the direct antimicrobial or antifungal action of this compound itself is not detailed in the reviewed literature. However, the activity of structurally similar compounds underscores the potential of this chemical family. For example, some pyrimidine derivatives have been synthesized and screened for their activity against various fungal pathogens, showing the importance of this scaffold in the search for new agricultural fungicides. nih.gov

Table 1: Examples of Antimicrobial and Antifungal Activity in Pyrimidine Derivatives

| Compound Class | Tested Organisms | Observed Activity | Citation(s) |

| Pyrimidine & Pyrimidopyrimidine Analogs | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong antimicrobial effects against all tested microorganisms. | nih.gov |

| Dihydropyrimidines | A. baumannii, S. aureus | High inhibitory effect. | nih.gov |

| Pyrimidine Thiol Derivatives | E. coli, C. albicans | Moderate resistance. | ekb.eg |

| N-2,5-Dimethylphenylthioureido Acid Derivatives | Multidrug-resistant Gram-positive pathogens | Favorable activity against S. aureus and E. faecium. | nih.gov |

Herbicidal Activities and Agrochemical Applications

Derivatives of pyrimidine are extensively used in agriculture as potent herbicides. thepharmajournal.comresearchgate.net The dimethoxy-substituted pyrimidine ring, in particular, is a key structural motif in many commercially successful herbicides. nyxxb.cnnih.gov Phenylpyrimidine derivatives, for example, are known to inhibit specific enzymes essential for plant growth, leading to the death of weeds. thepharmajournal.com Research has shown that various functionalized pyrimidine derivatives exhibit significant pre-emergent herbicidal activities against weeds like Raphanus sativus (radish). thepharmajournal.com

Furthermore, novel pyrimidine derivatives containing other heterocyclic moieties, such as 1,2,4-triazole, have demonstrated good inhibition against common weeds like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). tandfonline.com The herbicidal composition N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide, which contains the dimethoxypyrimidine core, has a very high herbicidal effect against a wide variety of weeds while showing excellent safety for crops like tomato and turf. google.com The development of such selective herbicides is a major goal in agrochemical research. nih.gov

Table 2: Herbicidal Activity of Selected Pyrimidine Derivatives

| Derivative Class | Target Weeds | Observed Effect | Citation(s) |

| Phenylpyrimidine-5-carboxylate | Raphanus sativus | Noticeable pre-emergent herbicidal activity. | thepharmajournal.com |

| Pyrimidine-1,2,4-triazole hybrids | Brassica napus, Echinochloa crusgalli | Good inhibition activity. | tandfonline.com |

| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | Agrostis stolonifera (bentgrass) | Good activity against bentgrass at 1 mM. | nih.gov |

| Pyrimidine thiourea (B124793) compounds | Digitaria adscendens, Amaranthus retroflexus | Good herbicidal activity. | researchgate.netnih.gov |

| (2-nitro-4-methoxy)phenyl(2,6-(4,6-dimethoxy)pyrimidine-2-oxy)benzoate | Weeds in direct-seeded rice | High activity, targeting acetolactate synthase (ALS). | nyxxb.cn |

A primary mode of action for many grass-selective herbicides is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ucanr.edu This enzyme is crucial as it catalyzes the first committed step in the biosynthesis of fatty acids, which are vital components of plant cell membranes. ucanr.eduresearchgate.net The inhibition of ACCase effectively halts the production of these essential lipids, leading to the death of the plant, particularly in the meristematic tissues of grasses. ucanr.edu

The ACCase inhibitor family includes several chemical classes, such as the aryloxyphenoxypropionates (FOPs) and cyclohexanediones (DIMs). frontiersin.org The development of resistance to these herbicides in at least 43 grass weed species has prompted research into new inhibitor classes. nih.gov Recent research has focused on subclasses like the α-aryl-keto-enols (aryl-KTEs), which also target ACCase and have been optimized for selectivity in crops such as soybeans. nih.gov The structural similarity of pyrimidine-based herbicides to these known ACCase inhibitors suggests that their herbicidal effects are, in many cases, attributable to this specific enzymatic inhibition. frontiersin.org

The dimethoxypyrimidine scaffold is a cornerstone in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy and low toxicity. google.com Specifically, 2-amino-4,6-dimethoxypyrimidine (B117758), a close structural analog of the title compound, is a critical intermediate for producing many commercial herbicides. google.comnih.gov This precursor is used to build the sulfonylurea bridge, which is essential for the herbicidal activity of these molecules. researchgate.net

Patented synthesis methods describe the reaction of 2-amino-4,6-dimethoxypyrimidine with other chemical intermediates to produce highly effective herbicides like nicosulfuron. google.comgoogle.com This compound is an environmental transformation product of numerous sulfonylurea herbicides, including bensulfuron-methyl, nicosulfuron, rimsulfuron, and flazasulfuron, further confirming its role as a central building block in their synthesis. nih.gov Similarly, 4,6-dimethoxy-2-methylsulfonylpyrimidine serves as a key intermediate in the preparation of pyrimidinyloxybenzoic acid herbicides. asianpubs.org

Table 3: Examples of Sulfonylurea Herbicides Synthesized from Dimethoxypyrimidine Intermediates

| Herbicide | Precursor Mentioned | Application | Citation(s) |

| Nicosulfuron | 2-Amino-4,6-dimethoxypyrimidine | Post-emergence control of grass weeds. | google.comnih.govgoogle.com |

| Bensulfuron-methyl | 2-Amino-4,6-dimethoxypyrimidine | Selective herbicide for rice fields. | nih.gov |

| Rimsulfuron | 2-Amino-4,6-dimethoxypyrimidine | Used in maize and potato crops. | nih.gov |

| Flazasulfuron | 2-Amino-4,6-dimethoxypyrimidine | Broad-spectrum weed control. | nih.gov |

| Chlorsulfuron Derivatives | 4,6-disubstituted pyrimidines | Herbicides for wheat and corn with improved soil degradation. | nih.gov |

Role as Precursors in Drug Development

The pyrimidine framework is a privileged structure in medicinal chemistry, serving as a precursor for a wide range of therapeutic agents. researchgate.netbeilstein-journals.org The discovery of new drugs often begins with modifying the structure of a known active compound, and pyrimidine derivatives provide a versatile platform for such synthetic endeavors. mdpi.com

For example, 6-amino-2,4-dimethoxypyrimidine, a close analog of the title compound, has been used as a starting material in the microwave-assisted, one-pot synthesis of tetrahydropyrimido[4,5-b]quinolines, which have been evaluated for antiproliferative activity against human tumor cell lines. semanticscholar.org Another study describes the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent inhibitor of mammalian dihydrofolate reductase with significant antitumor activity. nih.gov Furthermore, the phenylaminopyrimidine scaffold is a key precursor in the synthesis of analogs of Imatinib, a highly effective tyrosine kinase inhibitor used in cancer therapy. mdpi.com These examples highlight the crucial role of substituted pyrimidines as foundational molecules in the development of new pharmaceuticals. nih.gov

Table 4: Examples of Drug Candidates Developed from Pyrimidine Precursors

| Precursor/Scaffold | Target/Application | Result | Citation(s) |

| 6-Amino-2,4-dimethoxypyrimidine | Antiproliferative activity | Synthesis of tetrahydropyrimido[4,5-b]quinolines with activity against human tumor cell lines. | semanticscholar.org |

| 2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine | Antitumor activity | Synthesis of a potent inhibitor of mammalian dihydrofolate reductase. | nih.gov |

| Phenylaminopyrimidine (PAP) | Cancer Therapy (ABL kinase inhibitors) | Key precursor for the synthesis of Imatinib analogs. | mdpi.com |

| 6-chloro-pyrimidine derivatives | Anti-HIV and Kinesin Eg5 inhibition | Synthesis of pyrimidine derivatives with moderate inhibitory activity. | nih.gov |

Applications as Peptide Coupling Agents

The formation of amide bonds is a fundamental reaction in chemical synthesis, particularly in the creation of peptides. This process often requires coupling reagents to activate the carboxylic acid group for reaction with an amine. While many coupling reagents are based on phosphonium (B103445) or aminium salts, research has also explored other heterocyclic systems. peptide.comsigmaaldrich.com

A recent development in this area is the use of a pyrimidine-based compound as a coupling agent. thieme-connect.com Specifically, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been identified as a powerful reagent for peptide synthesis. thieme-connect.com This reagent facilitates the rapid and direct formation of amides and peptides with high yields and selectivity, and crucially, without causing epimerization (racemization) of the amino acids. thieme-connect.com NDTP is noted for being a mild, non-irritating, and recyclable reagent that is also compatible with standard solid-phase peptide synthesis (SPPS) techniques. thieme-connect.com Although this specific example is not a dimethoxy-dimethyl-pyrimidine, it demonstrates the successful application of the pyrimidine core in the design of novel coupling agents for peptide chemistry.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, and future research should focus on creating a diverse library of 2,4-Dimethoxy-5,6-dimethylpyrimidine derivatives to explore and enhance its biological activities. Synthetic pathways that have been successful for other pyrimidine derivatives can serve as a blueprint.

For instance, multicomponent reactions (MCRs) facilitated by microwave irradiation represent a highly efficient and green strategy for generating novel compounds. semanticscholar.org A plausible future pathway involves the reaction of 6-amino-2,4-dimethoxypyrimidine (a close structural analog) with various aldehydes and active methylene (B1212753) compounds to produce fused heterocyclic systems, such as pyrimido[4,5-b]quinolines. semanticscholar.orgresearchgate.net Adapting this for this compound could involve functionalizing one of the methyl groups into a reactive site, for example, through oxidation to an aldehyde, which can then participate in condensation reactions. researchgate.net

Another promising avenue is the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have shown potent cytotoxicity and kinase inhibition. nih.gov Research could explore the cyclization of functionalized this compound with reagents like cyanoacetamide, followed by acylation and intramolecular heterocyclization to yield novel pyrido[2,3-d]pyrimidine structures. nih.gov Furthermore, creating pyrimidine-based hydroxamic acid derivatives could lead to dual-target inhibitors, for example, against histone deacetylase (HDAC) and other cancer-related enzymes. nih.gov

Table 1: Potential Derivatization Strategies and Target Compound Classes

| Starting Material Analogy | Reaction Type | Potential Derivative Class | Target Bioactivity |

| 6-Amino-2,4-dimethoxypyrimidine | Microwave-Assisted MCR | Pyrimido[4,5-b]quinolines | Anticancer |

| Functionalized Pyridones | Cyclization/Acylation | Pyrido[2,3-d]pyrimidines | Kinase Inhibition, Cytotoxicity |

| Pyrimidine Carboxylic Acids | Amidation/Coupling | Pyrimidine-based Hydroxamic Acids | Dual HDAC/Enzyme Inhibition |

| Dihydrofolate Reductase Inhibitors | Benzyl-pyrimidine Synthesis | Pyrido[2,3-d]pyrimidines | Antitumor |

These derivatization pathways offer a strategic approach to systematically modify the core structure of this compound, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with enhanced therapeutic potential.

Advanced Mechanistic Studies of Biological Activities

Given the broad spectrum of biological activities exhibited by pyrimidine derivatives, future research must include advanced mechanistic studies to elucidate how derivatives of this compound exert their effects at a molecular level. Many pyrimidine-based compounds function as inhibitors of critical cellular enzymes. nih.govnih.govnih.gov

A primary area of investigation would be kinase inhibition. For example, novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation. nih.gov Future studies on derivatives of this compound should, therefore, include enzymatic assays against a panel of kinases implicated in cancer, such as PIM-1, EGFR, VEGFR2, and PDGFR-β. nih.govnih.gov

Mechanistic studies should also extend to cellular processes. If a derivative shows antiproliferative activity, subsequent investigations should analyze its effect on the cell cycle, apoptosis (programmed cell death), and cell migration. nih.gov Techniques such as flow cytometry can determine if the compound induces cell cycle arrest at a specific phase (e.g., G1), while assays for caspase activation and PARP cleavage can confirm the induction of apoptosis. nih.govnih.gov Molecular docking studies can further provide insights into the binding interactions between the novel compounds and their protein targets, guiding further structural optimization. nih.govnih.gov

Development of Targeted Drug Delivery Systems for Derivatives

While developing bioactive derivatives is crucial, ensuring they reach their intended target in the body with minimal off-target effects is equally important. Future research should focus on formulating derivatives of this compound into advanced drug delivery systems, particularly nanocarriers, to enhance their therapeutic efficacy. nih.gov

Nanoparticle-based systems can improve the solubility of hydrophobic compounds, protect them from degradation, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by active targeting via surface-functionalized ligands. nih.gov

Table 2: Potential Nanocarrier Systems for Pyrimidine Derivatives

| Nanocarrier Type | Delivery Mechanism | Potential Advantages |

| Liposomes | Passive/Active Targeting | Encapsulation of both hydrophilic and hydrophobic drugs, biocompatible. preprints.org |

| Polymeric Nanoparticles | Passive/Active Targeting | Controlled release, high stability, tunable properties. nih.gov |

| Low-Density Lipoprotein (LDL) Nanoparticles | Receptor-Mediated Endocytosis | Overcomes drug resistance by utilizing LDL receptors often overexpressed on cancer cells. tandfonline.com |

| DNA-Based Nanomaterials | Aptamer-Mediated Targeting | High specificity for cancer cell surface markers, potential for co-delivery of drugs and therapeutic oligonucleotides. mdpi.com |

A particularly innovative approach would be to load derivatives into low-density lipoprotein (LDL) nanoparticles. tandfonline.com This strategy mimics the natural metabolic pathway of LDL, allowing the drug to be internalized by cancer cells that overexpress LDL receptors, potentially bypassing mechanisms of drug resistance. tandfonline.com Similarly, conjugating the derivatives to DNA aptamers that specifically bind to cancer-cell surface proteins could create highly targeted nanomedicines. mdpi.com

Expansion of Agrochemical Applications

The pyrimidine core is not only prevalent in pharmaceuticals but also in agrochemicals. A significant future direction for this compound is its development into novel herbicides and potentially fungicides. Research has shown that structurally related compounds, such as 2-amino-4,6-dimethoxypyrimidine (B117758), are vital intermediates in the synthesis of highly effective sulfonylurea herbicides. nih.gov

Future work should explore the synthesis of this compound derivatives that act as inhibitors of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is essential for the biosynthesis of branched-chain amino acids in plants and fungi but is absent in animals, making it an ideal target for selective herbicides and fungicides. nih.govnih.gov Designing pyrimidine-biphenyl hybrids, for example, has proven to be an effective strategy for creating potent AHAS inhibitors that can overcome existing weed resistance. nih.gov

Moreover, some AHAS-inhibiting herbicides have demonstrated antifungal activity against pathogenic species like Aspergillus fumigatus. nih.gov This dual activity suggests that derivatives of this compound could be developed as broad-spectrum crop protection agents, tackling both weed competition and fungal diseases.

Catalytic Applications in Organic Synthesis

While the primary focus for pyrimidine derivatives has been on their biological activity, their structural features suggest potential applications in catalysis. The nitrogen atoms within the pyrimidine ring can act as ligands, coordinating with metal ions to form catalytic complexes. acs.orgnih.gov

Future research could investigate the use of this compound as a bidentate or monodentate ligand in transition metal catalysis. Studies on similar heterocyclic ligands, such as 2-pyridonates, have shown that their metal complexes can catalyze important organic transformations, including the synthesis of other heterocycles. rsc.org The electronic properties of the this compound ring, influenced by its methoxy (B1213986) and methyl substituents, could be fine-tuned to modulate the reactivity of a coordinated metal center.

Initial studies should involve synthesizing and characterizing coordination complexes with various transition metals (e.g., iron, copper, palladium, manganese) and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or C-H activation. rsc.org The ability of pyrimidine derivatives to chelate metal ions like Fe³⁺ and Cu²⁺ has been demonstrated, providing a solid foundation for this exploratory work. acs.orgnih.gov

Environmental Impact and Sustainability in Production Methodologies

As with any chemical compound intended for widespread use, the environmental impact and sustainability of its production are paramount. Future development of this compound and its derivatives must prioritize green chemistry principles. eurekaselect.comnih.gov

Traditional multi-step syntheses of pyrimidines often involve hazardous reagents and solvents, generating significant waste. researchgate.net Modern, sustainable approaches should be adopted, such as:

Microwave-assisted synthesis: Reduces reaction times and often increases yields. semanticscholar.orgresearchgate.net

Ultrasonic irradiation: Another energy-efficient method to promote reactions. eurekaselect.com

Solvent-free reactions: Minimizes the use of volatile and often toxic organic solvents. researchgate.net

Use of green catalysts: Employing reusable heterogeneous catalysts or biodegradable organocatalysts can significantly reduce the environmental footprint of the synthesis. researchgate.net

Furthermore, understanding the environmental fate of the compound is crucial, especially for agrochemical applications. Studies should be conducted to assess its persistence, degradation pathways, and potential metabolites in soil and water systems. Related compounds like 2-amino-4,6-dimethoxypyrimidine are known transformation products of several pesticides, highlighting the need for comprehensive environmental assessment. nih.gov Adopting green production methodologies from the outset will ensure that the benefits of any newly developed applications are not undermined by environmental harm. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2,4-Dimethoxy-5,6-dimethylpyrimidine and its derivatives?

- Methodology : A multistep synthetic approach involving lithiation of this compound followed by nucleophilic addition to carbonyl compounds (e.g., 1,3-bis(benzyloxy)propan-2-one) is effective. Subsequent steps include radical deoxygenation, N-methylation, and deprotection of methoxy/benzyl groups to yield functionalized derivatives. This method balances yield and selectivity, particularly for applications in tracer molecule development .

- Validation : Confirm intermediates via techniques like IR, HNMR, and MS, as demonstrated in analogous pyrimidine syntheses .

Q. How can researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

- Methodology : Use X-ray crystallography to resolve molecular packing. For example, a related compound, 2-amino-4,6-dimethoxypyrimidine, forms chains of fused rings via N-H···N hydrogen bonds (bond lengths: 2.23–2.50 Å; angles: 145–171°). Apply similar analysis to assess intermolecular interactions in derivatives .

- Tools : Pair crystallographic data with spectroscopic methods (e.g., IR for functional groups) to correlate structure with reactivity.

Q. What are the stability considerations for handling and storing this compound?

- Guidelines : Store in tightly sealed containers in cool, dark environments. Avoid contact with oxidizing agents. Use local exhaust ventilation during handling to minimize dust/aerosol exposure. Protective equipment (gloves, respirators, safety glasses) is mandatory due to risks of skin/eye irritation and respiratory sensitization .

Advanced Research Questions

Q. How can computational methods enhance the understanding of electronic properties and reactivity in this compound derivatives?

- Approach : Perform DFT/ab initio calculations to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks. For example, studies on chlorinated pyrimidines reveal how substituents (e.g., chloro, methoxy) influence charge distribution and reactivity .

- Validation : Compare computational results with experimental data (e.g., NMR chemical shifts, reaction yields) to refine models.

Q. What strategies ensure selective phosphorylation of this compound derivatives by viral kinases (e.g., HSV-1 TK) over human isoforms?

- Design Principles : Modify substituents at the C-6 position to sterically hinder human TK binding while maintaining viral TK affinity. For instance, bulky groups like 1,3-dihydroxyisobutyl enhance selectivity for HSV-1 TK, enabling PET imaging applications .

- Testing : Use competitive inhibition assays with recombinant kinases and validate selectivity via in vitro cytotoxicity assays (e.g., IC50 comparisons).

Q. How can researchers resolve contradictions in reported biological activities of pyrimidine derivatives?

- Framework :

Data Harmonization : Cross-reference studies using standardized assays (e.g., consistent cell lines, concentrations).

Structural Reanalysis : Verify compound purity (HPLC) and confirm structures (X-ray/MS) to rule out synthetic artifacts.

Mechanistic Studies : Probe binding modes via molecular docking or crystallography to explain divergent activity profiles.

- Example : Discrepancies in antiviral vs. cytotoxic effects may arise from variations in substituent positioning or metabolic stability .

Methodological Notes

- Synthetic Optimization : For industrial scalability, adopt aminolysis-cyclization-chlorination routes under mild conditions (e.g., 42% yield for 4,6-dichloro-5-methoxypyrimidine synthesis) .

- Safety Compliance : Follow OSHA HCS2012 guidelines for hazard communication, including GHS-compliant labeling and disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.